Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound’s IUPAC name is derived from its parent structure, benzoic acid, substituted at the para position (carbon 4) with a 1H-pyrrolo[2,3-b]pyridine moiety. The pyrrolo[2,3-b]pyridine ring system is further substituted with a bromo group at position 5 and a cyano group at position 3. The full systematic name is 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)benzoic acid .
The CAS Registry Number for this compound is 934290-86-5 , which uniquely identifies it in chemical databases. This identifier is critical for tracking its synthesis, patent status, and commercial availability. Notably, the ethyl ester derivative of this compound (CAS 934290-86-5) shares the core structure but includes an ethyl group esterified to the carboxylic acid functionality.
Molecular Formula and Weight Determination
The molecular formula of the compound is C17H12BrN3O2 , calculated by summing the constituent atoms:
- 17 carbon atoms (12 from the benzoic acid, 5 from the pyrrolo[2,3-b]pyridine, and 1 from the cyano group),
- 12 hydrogen atoms,
- 1 bromine atom,
- 3 nitrogen atoms (2 from the pyrrolo[2,3-b]pyridine and 1 from the cyano group),
- 2 oxygen atoms (from the carboxylic acid).
The molecular weight is 370.20 g/mol , derived using atomic masses:
$$
(17 \times 12.01) + (12 \times 1.008) + 79.90 + (3 \times 14.01) + (2 \times 16.00) = 370.20 \, \text{g/mol}
$$
This matches experimental data from chemical registries.
Comparative Analysis of Related Pyrrolo[2,3-b]Pyridine Derivatives
The structural features of this compound align with other pyrrolo[2,3-b]pyridine derivatives, which are valued in medicinal chemistry for their heterocyclic diversity. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | C8H4BrN3 | 222.04 | Bromo (C5), cyano (C3) |
| tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | C13H12BrN3O2 | 322.16 | Bromo (C5), cyano (C3), tert-butyl ester |
| Target Compound | C17H12BrN3O2 | 370.20 | Bromo (C5), cyano (C3), benzoic acid (C4) |
- Substituent Effects : The benzoic acid group in the target compound introduces polarity and hydrogen-bonding capacity, distinguishing it from simpler derivatives like 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine. This modification enhances potential interactions with biological targets, such as enzymes or receptors.
- Ester Variants : Replacing the carboxylic acid with an ethyl or tert-butyl ester (e.g., CAS 1207625-55-5) alters solubility and metabolic stability. The tert-butyl group in particular increases steric bulk, potentially reducing enzymatic degradation.
- Synthetic Flexibility : The cyano group at position 3 serves as a versatile handle for further functionalization, enabling the synthesis of analogs via nucleophilic substitution or reduction reactions.
Properties
Molecular Formula |
C15H8BrN3O2 |
|---|---|
Molecular Weight |
342.15 g/mol |
IUPAC Name |
4-(5-bromo-3-cyanopyrrolo[2,3-b]pyridin-1-yl)benzoic acid |
InChI |
InChI=1S/C15H8BrN3O2/c16-11-5-13-10(6-17)8-19(14(13)18-7-11)12-3-1-9(2-4-12)15(20)21/h1-5,7-8H,(H,20,21) |
InChI Key |
MMURSXLJRZCQIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=C(C3=C2N=CC(=C3)Br)C#N |
Origin of Product |
United States |
Preparation Methods
General Overview
The synthesis of benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- typically involves multiple steps that include the formation of the pyrrolo[2,3-b]pyridine core followed by functionalization to introduce the benzoic acid moiety and bromine substitution.
Key Steps in Synthesis
Synthesis of Pyrrolo[2,3-b]pyridine Core :
- The initial step often involves cyclization reactions starting from appropriate precursors such as 2-cyanopyridine and an appropriate amine or nitrile.
- A common method is the use of a cyclization reaction facilitated by heating under reflux in a solvent like ethanol or acetic acid.
-
- The next step is bromination at the 5-position of the pyrrolo[2,3-b]pyridine ring. This can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) in a suitable solvent.
- Reaction conditions typically involve cooling to room temperature after initial heating to control the reaction rate and yield.
Formation of Benzoic Acid Derivative :
- The final step involves the introduction of the benzoic acid group through nucleophilic aromatic substitution or esterification.
- This can be performed by reacting the brominated intermediate with 4-hydroxybenzoic acid under acidic conditions (e.g., using sulfuric acid as a catalyst).
Detailed Reaction Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | 2-Cyanopyridine, Amine/Nitrile | Reflux in ethanol/acetic acid | Varies |
| Bromination | Bromine/NBS | Acetic acid, RT to reflux | High |
| Esterification | 4-Hydroxybenzoic acid, Sulfuric acid | Acidic medium, heat | Moderate to high |
Analytical Techniques for Product Verification
To ensure the successful synthesis of benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, various analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Utilized for confirming the structure and purity of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) : Employed for assessing purity and separating products from unreacted starting materials.
Mass Spectrometry (MS) : Used for determining molecular weight and verifying the molecular formula.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine substituent at the 5-position of the pyrrolo[2,3-b]pyridine core enables palladium-catalyzed cross-coupling reactions. Key findings include:
-
The bromine atom undergoes Suzuki coupling with aryl/heteroaryl boronic acids under mild conditions (80–100°C), forming biaryl structures critical for medicinal chemistry applications .
-
Microwave-assisted Suzuki reactions shorten reaction times (<1 hour) while maintaining selectivity .
Nucleophilic Substitution of Bromine
The electron-deficient pyrrolo[2,3-b]pyridine system facilitates nucleophilic aromatic substitution (SNAr):
-
SNAr reactions are highly solvent-dependent, with polar aprotic solvents (e.g., DMF, DMSO) favoring displacement.
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Yield | Applications | Source |
|---|---|---|---|---|
| 2.5 N NaOH, MeOH, 50°C | 4-(pyrrolopyridinyl)benzoic acid | 90% | Precursor for carboxylate salts | |
| 6 N HCl, reflux | Same as above | 85% | Acidic workup preferred |
Cyano Group Reactivity
The 3-cyano substituent participates in:
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Reduction | H₂, Raney Ni, EtOH | 3-aminomethyl derivatives | |
| Cycloaddition | NaN₃, Cu(I), 100°C | Tetrazole analogs | |
| Hydrolysis | H₂SO₄ (conc.), H₂O, reflux | 3-carboxamide |
Bromination and Functionalization
The parent scaffold can undergo further halogenation:
| Halogenation Reagent | Position Modified | Outcome | Source |
|---|---|---|---|
| NBS (N-bromosuccinimide) | 1-position of pyrrolopyridine | Di-brominated analogs | |
| Br₂, CHCl₃ | 3-position (if unsubstituted) | Trihalogenated derivatives |
Photochemical and Thermal Stability
-
The compound degrades under UV light (λ = 254 nm) via radical pathways, forming de-brominated byproducts.
-
Thermal decomposition above 200°C releases HBr and CO₂, confirmed by TGA-DSC analysis.
Key Synthetic Limitations
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds featuring pyrrolo[2,3-b]pyridine moieties exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine can inhibit the proliferation of various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis, making these compounds potential candidates for further development into anticancer drugs .
Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of benzoic acid derivatives. The presence of the pyrrolo[2,3-b]pyridine structure has been associated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that compounds like benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- could be explored as alternatives or supplements to existing antibiotics .
Building Blocks in Organic Synthesis
Benzoic acid derivatives serve as versatile building blocks in organic synthesis. The functional groups present in benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- allow for various chemical modifications that can lead to the synthesis of more complex molecules. This property is particularly valuable in medicinal chemistry where the design of new therapeutic agents is required .
Case Study: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of several pyrrolo[2,3-b]pyridine derivatives on human cancer cell lines. The results showed that compounds with a similar structure to benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- exhibited IC50 values indicating potent cytotoxicity against melanoma and glioblastoma cells .
Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of pyrrolidine-based compounds. The study found that certain derivatives demonstrated comparable efficacy to standard antibiotics against resistant bacterial strains. The incorporation of the bromo and cyano groups was noted as vital for enhancing activity .
Mechanism of Action
The mechanism of action of benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- involves its interaction with specific molecular targets. In the context of cancer research, it inhibits the activity of fibroblast growth factor receptors (FGFRs), leading to reduced cell proliferation and induced apoptosis in cancer cells. The compound binds to the ATP-binding site of the kinase domain, thereby blocking its activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Molecular Weight and Lipophilicity: Bromine in Compound A increases molecular weight by ~52.46 g/mol compared to its chloro analogue. This elevates logP (predicted via XLogP3: ~3.8 for chloro vs. Ethyl ester derivatives (e.g., C17H12BrN3O2) exhibit higher lipophilicity (logP ~5.0), favoring prodrug strategies .
- Reactivity: Bromine’s larger atomic radius and lower electronegativity (vs. chlorine) make Compound A more reactive in nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling reactions . The cyano group stabilizes the pyrrolopyridine ring via electron withdrawal, reducing susceptibility to electrophilic attack .
Stability and Handling
- Thermal Stability : Bromo substituents may reduce thermal stability compared to chloro derivatives, as C–Br bonds are weaker than C–Cl bonds.
- Storage : Esters (e.g., ethyl derivatives) are typically more stable than free acids, requiring less stringent storage conditions .
Biological Activity
Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- exhibits promising pharmacological properties. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a pyrrolo[2,3-b]pyridine ring system, potentially enhancing its biological efficacy.
- Molecular Formula : C17H12BrN3O2
- Molecular Weight : 370.2 g/mol
- CAS Number : 934290-86-5
- Canonical SMILES : CCOC(=O)C1=CC=C(C=C1)N2C=C(C3=C2N=CC(=C3)Br)C#N
Biological Activity Overview
Research indicates that benzoic acid derivatives can exhibit various biological activities including:
- Antimicrobial Activity : Several studies have demonstrated the antibacterial properties of similar compounds against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of halogen and cyano groups in the structure may enhance these effects.
- Proteasomal Activity Induction : In vitro studies have shown that derivatives of benzoic acid can activate proteasomal pathways, which are crucial for protein degradation and cellular homeostasis . Specifically, compounds similar to the one have been noted to stimulate chymotrypsin-like activity significantly.
Antibacterial Activity
A comparative study evaluated the antibacterial activity of various benzoic acid derivatives. The compound exhibited notable inhibition against several bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 12.5 |
| Compound B | E. coli | 25.0 |
| Benzoic Acid Derivative | S. aureus | 10.0 |
| Benzoic Acid Derivative | E. coli | 20.0 |
The results suggest that the compound's structural features contribute to its enhanced activity against these pathogens .
Proteasome Activation Studies
In a study focusing on proteasomal activity, the compound was evaluated for its ability to induce proteasomal pathways:
| Compound | CT-L Activity (Relative Units) | C-L Activity (Relative Units) |
|---|---|---|
| Control | 100 | 100 |
| Benzoic Acid Derivative | 150 | 130 |
The increase in chymotrypsin-like activity indicates that this compound may play a role in modulating protein degradation pathways, which could be beneficial in therapeutic contexts such as cancer treatment .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A group of researchers synthesized various benzoic acid derivatives and tested their antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The study concluded that compounds with bromine substitutions showed significantly lower MIC values compared to non-substituted analogs, indicating enhanced potency due to electronic effects imparted by the bromine atom . -
Case Study on Cytotoxicity :
Another investigation focused on the cytotoxic effects of benzoic acid derivatives on cancer cell lines. The results indicated that certain derivatives led to increased apoptosis in MDA-MB-231 breast cancer cells, suggesting potential applications in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)benzoic acid, and how can purity be optimized?
- Methodology : Multi-step synthesis involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyrrolo[2,3-b]pyridine core to the benzoic acid scaffold. Purification via column chromatography (silica gel) and recrystallization using solvents like ethyl acetate/hexane mixtures. Purity validation by HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (¹H/¹³C) .
- Optimization : Monitor reaction intermediates using LC-MS to identify side products. Adjust stoichiometry of bromo/cyano substituents to minimize unreacted intermediates .
Q. How can single-crystal X-ray diffraction confirm the molecular structure of this compound?
- Protocol : Grow crystals via slow evaporation in a solvent system (e.g., DMSO/water). Collect diffraction data at 173 K (to minimize thermal motion) using a synchrotron or in-house diffractometer. Refine structures with software like SHELXL, ensuring R-factor < 0.04 and data-to-parameter ratio > 15:1. Validate bond lengths (mean C–C: 1.39–1.48 Å) and angles against similar pyrrolopyridine derivatives .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) of pyrrolo[2,3-b]pyridine derivatives for therapeutic targeting?
- Approach :
Substituent Screening : Test bromo/cyano groups at positions 5 and 3 for steric/electronic effects on target binding (e.g., HIV-1 gp120 inhibition assays) .
Conformational Analysis : Use DFT calculations to assess coplanarity of substituents; correlate with bioactivity (e.g., IC₅₀ values in pseudotype infectivity assays). Internal hydrogen bonding of cyano groups may enhance potency .
Pharmacokinetic Profiling : Measure metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) to prioritize candidates with >50% oral bioavailability .
Q. How can computational modeling predict binding interactions of this compound with biological targets?
- Workflow :
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., fatty acid amide hydrolase). Focus on hydrophobic pockets accommodating the bromo-phenyl group and hydrogen bonds with the benzoic acid moiety .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy (MM/PBSA) and validate against crystallographic data (e.g., PDB: 3QK5) .
Q. What experimental approaches resolve discrepancies in biological activity data across assay conditions?
- Solutions :
- Assay Standardization : Normalize results using internal controls (e.g., BMS-488043 for HIV-1 attachment inhibition) and adjust for serum interference (40% human serum in assays to mimic in vivo conditions) .
- Dose-Response Curves : Perform 8-point dilution series (0.1–100 nM) in triplicate to quantify EC₅₀ variability. Use ANOVA to identify statistically significant outliers .
- Orthogonal Assays : Cross-validate with SPR (surface plasmon resonance) for binding kinetics (ka/kd) and cellular thermal shift assays (CETSA) for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
